N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b] thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a brominated aromatic ring, a thiophene-pyrimidine moiety, and an acetamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps:
Formation of the Brominated Aromatic Intermediate: The starting material, 4-bromo-2-methylaniline, undergoes a series of reactions including nitration, reduction, and bromination to yield the desired brominated aromatic intermediate.
Synthesis of the Thiophene-Pyrimidine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene-pyrimidine structure.
Coupling Reaction: The brominated aromatic intermediate is then coupled with the thiophene-pyrimidine moiety using a suitable coupling agent such as palladium catalysts under inert atmosphere.
Introduction of the Acetamide Group: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrimidine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving brominated aromatic compounds. It can also be used in the development of new biochemical assays.
Medicine
Medicinally, N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring could facilitate binding to hydrophobic pockets, while the thiophene-pyrimidine moiety might interact with nucleophilic sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide: shares similarities with other brominated aromatic compounds and thiophene-pyrimidine derivatives.
N-(4-chloro-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The uniqueness of N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of N-(4-bromo-2-methylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H22BrN3O2S2 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22BrN3O2S2/c1-3-10-26-21(28)19-15-6-4-5-7-17(15)30-20(19)25-22(26)29-12-18(27)24-16-9-8-14(23)11-13(16)2/h3,8-9,11H,1,4-7,10,12H2,2H3,(H,24,27) |
InChI Key |
LHRUIOGFJCXCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
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